molecular formula C9H12N2O4 B3232798 Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate CAS No. 1346697-94-6

Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate

Cat. No.: B3232798
CAS No.: 1346697-94-6
M. Wt: 212.20 g/mol
InChI Key: OMIPSNJDCOWXSX-UHFFFAOYSA-N
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Description

Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is a chemical compound with the molecular formula C9H12N2O4 and the PubChem CID 71711142 . This ester-containing molecule features a 6-oxo-1,6-dihydropyridazin-4-yl core, a heterocyclic scaffold recognized in medicinal chemistry research. Compounds based on the pyridazinone structure have been investigated for their potential as selective agonists of the thyroid hormone beta (β) receptor . This mechanism is a active area of drug discovery for treating conditions such as non-alcoholic steatohepatitis (NASH), hypercholesterolemia, and metabolic diseases, as thyroid hormone β receptor activation can influence lipid metabolism and energy homeostasis . As a result, this compound serves as a valuable synthetic intermediate or building block for researchers developing and optimizing novel therapeutic agents in these fields. The presence of the ester functional group makes it a versatile precursor for further synthetic modifications. Handle this product with care. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-[(6-oxo-1H-pyridazin-4-yl)oxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-2-14-9(13)3-4-15-7-5-8(12)11-10-6-7/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIPSNJDCOWXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=O)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856822
Record name Ethyl 3-[(6-oxo-1,6-dihydropyridazin-4-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346697-94-6
Record name Propanoic acid, 3-[(1,6-dihydro-6-oxo-4-pyridazinyl)oxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346697-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(6-oxo-1,6-dihydropyridazin-4-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate typically involves the reaction of 6-oxo-1,6-dihydropyridazine-4-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate belongs to a class of ethyl propanoate derivatives functionalized with heterocyclic substituents. Below is a comparative analysis of structurally related compounds, emphasizing their molecular features and applications:

Compound Name Substituent/Functional Group Molecular Formula Primary Use Key Reference
This compound 6-oxo-1,6-dihydropyridazin-4-yl (pyridazinone) C₉H₁₂N₂O₄ Potential herbicide/fungicide
Quizalofop-P-ethyl 4-((6-chloro-2-quinoxalinyl)oxy)phenoxy (quinoxaline derivative) C₁₇H₁₃ClN₂O₄ Selective grass herbicide
Fenoxaprop-ethyl 4-((6-chloro-2-benzoxazolyl)oxy)phenoxy (benzoxazole derivative) C₁₆H₁₂ClNO₅ Post-emergence herbicide
Cinidon-ethyl 2-chloro-3-(2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)-2-propenoate C₁₉H₁₅Cl₂NO₄ Broadleaf weed control

Key Observations:

Core Heterocycle Differences: The pyridazinone group in this compound differs from the quinoxaline (Quizalofop-P-ethyl) and benzoxazole (Fenoxaprop-ethyl) moieties. Quinoxaline and benzoxazole derivatives are established in herbicides for their selectivity and stability in field conditions .

Substituent Impact on Bioactivity: The chlorine atom in Quizalofop-P-ethyl and Fenoxaprop-ethyl enhances lipophilicity, improving membrane permeability in target plants. This compound lacks halogen substituents, which may reduce environmental persistence but also limit potency . The ethyl ester group in all compounds ensures moderate volatility and facilitates hydrolysis to active acids in planta, a common prodrug strategy in agrochemicals .

Application Specificity: While Quizalofop-P-ethyl and Fenoxaprop-ethyl target grasses in crops like rice and wheat, this compound’s exact application remains underexplored.

Biological Activity

Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is a pyridazinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C9H12N2O3C_9H_{12}N_2O_3 and is characterized by a pyridazinone ring structure. The synthesis typically involves the reaction of 6-oxo-1,6-dihydropyridazine-4-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is conducted in an organic solvent like dimethylformamide at elevated temperatures to yield the desired ester product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structures showed promising results against various bacterial strains. The mechanism involves the inhibition of bacterial growth by disrupting cellular processes .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The cytotoxic effects were quantified using IC50 values, indicating effective concentrations required to inhibit cell growth significantly .

Cell LineIC50 Value (µg/mL)
A54911.20
HT2915.73

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may modulate the activity of enzymes involved in metabolic pathways associated with disease progression. For instance, it has been suggested that the compound could inhibit certain enzymes critical for cancer cell survival .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A comparative analysis of various pyridazinone derivatives showed that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Evaluation : In a study assessing multiple derivatives for anticancer activity, this compound was among the most active compounds tested against A549 cells .
  • Mechanistic Insights : Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cancer cell signaling pathways, providing insights into its potential as a therapeutic agent .

Q & A

Q. What computational tools predict the compound’s reactivity in novel chemical environments?

  • Software :
  • Gaussian 16 : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • COSMO-RS : Model solubility parameters in ionic liquids or deep eutectic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate
Reactant of Route 2
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Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate

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